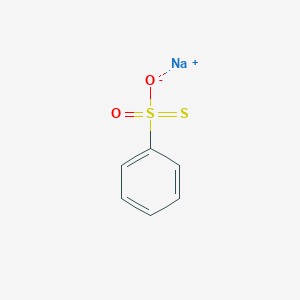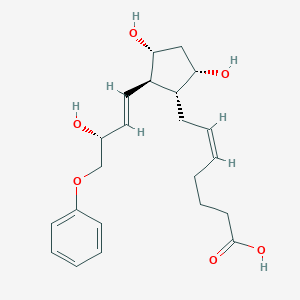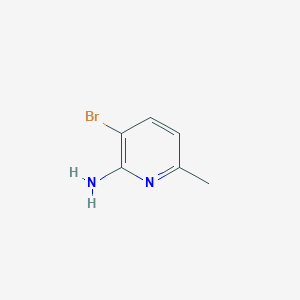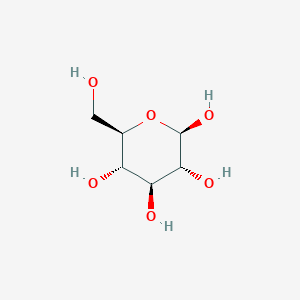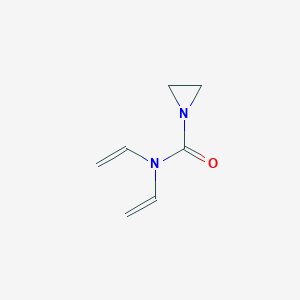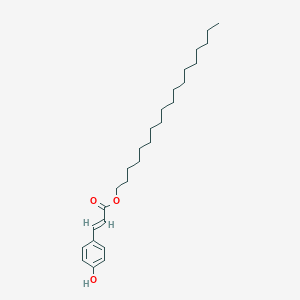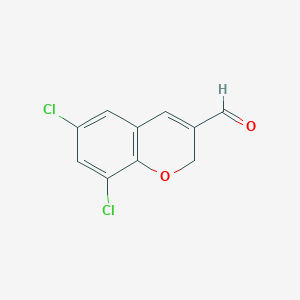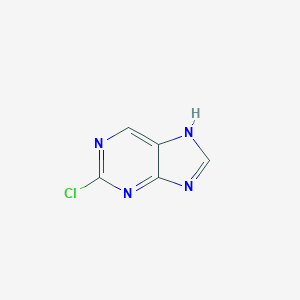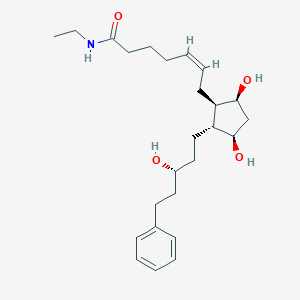
Latanoprost ethyl amide
Overview
Description
Latanoprost ethyl amide (Lat-NEt) is a latanoprost analog in which the C-1 carboxyl group has been modified to an N-ethyl amide . Latanoprost is a potent, selective prostaglandin F2α analog receptor agonist .
Synthesis Analysis
The synthesis of prostaglandins, including this compound, involves a practicability-oriented synthetic strategy. The multiply substituted five-membered rings in prostaglandins are constructed via the key enyne cycloisomerization with excellent selectivity . The crucial chiral center on the scaffold of the prostaglandins is installed using the asymmetric hydrogenation method . From versatile common intermediates, a series of prostaglandins and related drugs could be produced in two steps .Molecular Structure Analysis
The molecular formula of this compound is C25H39NO4 . The molecular weight is 417.6 g/mol . The IUPAC name is (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-N-ethylhept-5-enamide .Chemical Reactions Analysis
The synthesis of prostaglandins, including this compound, involves key enyne cycloisomerization with excellent selectivity . The crucial chiral center on the scaffold of the prostaglandins is installed using the asymmetric hydrogenation method .Physical And Chemical Properties Analysis
The molecular weight of this compound is 417.6 g/mol . It has a Hydrogen Bond Donor Count of 4 and a Hydrogen Bond Acceptor Count of 4 . It has a Rotatable Bond Count of 13 . The Exact Mass is 417.28790873 g/mol .Scientific Research Applications
Metabolism and Biochemical Effects
- Hydrolysis and Conversion: Latanoprost ethyl amide undergoes hydrolysis in corneal tissue to form a potent prostanoid FP receptor agonist. This process, observed in both human and bovine corneal tissues, involves the conversion of latanoprost to its corresponding prostaglandin carboxylic acid (Maxey, Johnson, & Labrecque, 2002).
Therapeutic Effects on Hair Growth
- Stimulating Hair Follicle Activity: Latanoprost has been shown to significantly increase hair density in patients with mild androgenetic alopecia. This discovery was made through a randomized, double-blind, placebo-controlled study assessing the efficacy of latanoprost on hair growth and pigmentation (Blume-Peytavi et al., 2012).
- Effect on Bald Scalp: A pilot study using the macaque model of androgenetic alopecia demonstrated that latanoprost can induce moderate to marked hair regrowth, converting vellus hairs to intermediary or terminal hairs (Uno et al., 2002).
Novel Drug Delivery Systems
- Contact Lens Drug Delivery: A drug-eluting contact lens designed for prolonged delivery of latanoprost for glaucoma treatment exhibited controlled and sustained release over one month. This approach is promising for glaucoma treatment and other ocular drug delivery applications (Ciolino et al., 2014).
- Biodegradable Nanoparticles: Biodegradable nanoparticles have been developed for controlled subconjunctival delivery of latanoprost acid. This method resulted in sustained latanoprost acid delivery in vivo, indicating potential for controlled ocular drug delivery (Giarmoukakis et al., 2013).
Molecular Transport and Cellular Interaction
- Prostaglandin Transporter Interaction: The prostaglandin transporter OATP2A1, found in various human ocular tissues, has been identified to transport the antiglaucoma prostanoid latanoprost. This discovery has implications for understanding the intraocular disposition of latanoprost (Kraft et al., 2010).
Mechanism of Action
Target of Action
Latanoprost ethyl amide (Lat-NEt) is a latanoprost analog, which is a prodrug analog of prostaglandin F2 alpha . The primary target of Lat-NEt is the prostaglandin F receptor . This receptor plays a crucial role in the regulation of intraocular pressure.
Mode of Action
This compound acts as a selective agonist at the prostaglandin F receptor . By binding to this receptor, it increases the permeability of the sclera to aqueous fluid . This interaction results in an increase in the outflow of aqueous fluid from the eyes through the uveoscleral tract .
Biochemical Pathways
The biochemical pathway primarily affected by Lat-NEt is the prostaglandin synthesis pathway . Prostaglandins are a group of physiologically active lipid compounds that play key roles in a variety of biological processes. In the context of Lat-NEt, the increased outflow of aqueous fluid from the eyes is a downstream effect of its action on the prostaglandin F receptor .
Pharmacokinetics
This compound is a prodrug, meaning it is converted into its active form in the body. Studies have shown that bovine and human corneal tissue converts the N-ethyl amides of various prostaglandins to the free acids . This conversion rate is about 2.5 μg/g corneal tissue/hr . This slow hydrolysis results in a much slower pharmacokinetics of the prostaglandin N-amides .
Result of Action
The primary result of Lat-NEt’s action is the reduction of elevated intraocular pressure . This is achieved through its effect on the prostaglandin F receptor, leading to an increase in the outflow of aqueous fluid from the eyes . This makes it an effective treatment for conditions like open-angle glaucoma or ocular hypertension .
Action Environment
The action of Lat-NEt can be influenced by various environmental factors. For instance, the conversion of Lat-NEt to its active form can be affected by the specific conditions within the corneal tissue . .
Safety and Hazards
Future Directions
Latanoprost is an eye drop formulation for treating elevated intraocular pressure (IOP) in ocular hypertension or open-angle glaucoma patients . It is a prostaglandin F2 alpha analog and is most commonly used as the first line of treatment in glaucoma due to their efficacy in reducing the IOP, convenient once-daily dosing, and acceptable safety profile .
Biochemical Analysis
Biochemical Properties
Latanoprost ethyl amide plays a significant role in biochemical reactions, particularly in the context of ocular physiology. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with the prostaglandin F receptor (FP receptor), which is a G protein-coupled receptor. Upon binding to the FP receptor, this compound induces a series of intracellular signaling cascades that lead to the reduction of intraocular pressure. Additionally, it is known to interact with enzymes involved in the hydrolysis of prostaglandin esters, converting them to their active free acid forms .
Cellular Effects
This compound exerts its effects on various types of cells, particularly those in the ocular tissues. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In ocular cells, this compound activates the FP receptor, leading to increased outflow of aqueous humor through the uveoscleral pathway. This results in a reduction of intraocular pressure, which is beneficial for patients with glaucoma. Additionally, it has been observed to affect the expression of genes involved in extracellular matrix remodeling, further contributing to its therapeutic effects .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the FP receptor on the surface of ocular cells. This binding triggers a cascade of intracellular events, including the activation of phospholipase C (PLC) and the subsequent release of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers lead to the release of calcium ions from intracellular stores and the activation of protein kinase C (PKC). The overall effect is the relaxation of the ciliary muscle and increased uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time frames. The compound is relatively stable, with a degradation rate that allows for sustained activity over extended periods. In vitro studies have shown that this compound maintains its efficacy in reducing intraocular pressure for several hours after administration. Long-term studies in vivo have demonstrated that the compound continues to exert its ocular hypotensive effects without significant loss of potency over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively reduces intraocular pressure without causing significant adverse effects. At higher doses, some toxic effects have been observed, including ocular irritation and inflammation. It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential side effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its conversion to the active free acid form. Enzymes such as esterases play a crucial role in this conversion process. The compound’s interaction with these enzymes ensures its activation and subsequent therapeutic effects. Additionally, this compound may influence metabolic flux and metabolite levels within ocular tissues, contributing to its overall efficacy .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation in ocular tissues are critical for its therapeutic action. Studies have shown that this compound is efficiently taken up by ocular cells, ensuring its sustained activity .
Subcellular Localization
This compound exhibits specific subcellular localization, which is essential for its activity and function. It is primarily localized in the cytoplasm and associated with intracellular organelles such as the endoplasmic reticulum and Golgi apparatus. Targeting signals and post-translational modifications play a role in directing this compound to these compartments, where it can exert its effects on cellular processes .
properties
IUPAC Name |
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-N-ethylhept-5-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H39NO4/c1-2-26-25(30)13-9-4-3-8-12-21-22(24(29)18-23(21)28)17-16-20(27)15-14-19-10-6-5-7-11-19/h3,5-8,10-11,20-24,27-29H,2,4,9,12-18H2,1H3,(H,26,30)/b8-3-/t20-,21+,22+,23-,24+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNXVTDOCIZLXFW-SQACBOECSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CCCC=CCC1C(CC(C1CCC(CCC2=CC=CC=C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1CC[C@H](CCC2=CC=CC=C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H39NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601111765 | |
| Record name | (5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-N-ethyl-5-heptenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601111765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
607351-44-0 | |
| Record name | (5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-N-ethyl-5-heptenamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=607351-44-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-N-ethyl-5-heptenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601111765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





